molecular formula C10H14N4O2 B2654572 6-Methyl-2-morpholino-4-pyrimidinecarboxamide CAS No. 439110-92-6

6-Methyl-2-morpholino-4-pyrimidinecarboxamide

Cat. No.: B2654572
CAS No.: 439110-92-6
M. Wt: 222.248
InChI Key: SEBFWZIFQKHWHP-UHFFFAOYSA-N
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Description

6-Methyl-2-morpholino-4-pyrimidinecarboxamide is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 g/mol . This compound is known for its unique structure, which includes a morpholine ring fused to a pyrimidine ring, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 6-Methyl-2-morpholino-4-pyrimidinecarboxamide typically involves the reaction of 2-chloro-6-methylpyrimidine-4-carboxamide with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Methyl-2-morpholino-4-pyrimidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidine derivatives .

Scientific Research Applications

6-Methyl-2-morpholino-4-pyrimidinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-morpholino-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

6-Methyl-2-morpholino-4-pyrimidinecarboxamide can be compared with other similar compounds such as:

    2-Morpholino-4-pyrimidinecarboxamide: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.

    6-Methyl-4-pyrimidinecarboxamide: Lacks the morpholine ring, which can significantly alter its chemical properties and applications.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities .

Properties

IUPAC Name

6-methyl-2-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-7-6-8(9(11)15)13-10(12-7)14-2-4-16-5-3-14/h6H,2-5H2,1H3,(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBFWZIFQKHWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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